molecular formula C14H19NO4 B563412 L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc CAS No. 106881-07-6

L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc

Cat. No.: B563412
CAS No.: 106881-07-6
M. Wt: 273.358
InChI Key: ZYJPUMXJBDHSIF-ZAYSQZROSA-N
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Description

L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc is a stable isotope-labeled amino acid derivative. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc involves several steps. One common method includes the enzymatic deacylation of acetylphenyl-D5-alanine-2,3,3-D3, which is obtained by catalytic reduction (deuteriumation) of the hydrolyzed 2-methyl oxazolone derivative of benzaldehyde-D6 . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino acid into its corresponding keto acid.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the specific substitution but often involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a keto acid, while reduction could produce an alcohol derivative.

Scientific Research Applications

L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc is widely used in scientific research, including:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways of amino acid metabolism.

    Biology: Helps in studying protein synthesis and degradation by tracking the incorporation of labeled amino acids into proteins.

    Medicine: Used in clinical studies to investigate metabolic disorders and the pharmacokinetics of amino acid-based drugs.

    Industry: Employed in the production of labeled compounds for research and development purposes.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine-13C9,15N: Another labeled amino acid used for similar research purposes.

    L-Phenylalanine-2-13C: Used in metabolic studies and protein synthesis research.

    L-Phenylalanine-1-13C: Employed in studies involving amino acid metabolism.

Uniqueness

L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc is unique due to its specific isotopic labeling, which provides distinct advantages in spectroscopic analyses. The combination of deuterium atoms at specific positions allows for more precise tracking and analysis compared to other labeled compounds.

Properties

IUPAC Name

(2S)-2,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i4D,5D,6D,7D,8D,9D2,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJPUMXJBDHSIF-ZAYSQZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)NC(=O)OC(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662320
Record name N-(tert-Butoxycarbonyl)-L-(alpha,beta,beta,2,3,4,5,6-~2~H_8_)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106881-07-6
Record name N-(tert-Butoxycarbonyl)-L-(alpha,beta,beta,2,3,4,5,6-~2~H_8_)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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